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molecular formula C16H15FO4 B8450938 (3,5-Dimethoxyphenyl)(3-fluoro-4-methoxyphenyl)methanone

(3,5-Dimethoxyphenyl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B8450938
M. Wt: 290.29 g/mol
InChI Key: COHWIOMHQZMPDC-UHFFFAOYSA-N
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Patent
US07470723B2

Procedure details

A mixture of (3,5-dimethoxy-phenyl)-(3-fluoro-4-methoxy-phenyl)-methanol from above and activated MnO2 (10 g, 115 mmol) in methylene chloride (60 mL) was stirred at room temperature for 18 h. More MnO2 (7 g) was added and kept for overnight. The suspension was filtered thru a pad of Celite. Removal of solvent gave (3,5-dimethoxy-phenyl)-(3-fluoro-4-methoxy-phenyl)-methanone as an off-white solid (3.13 g, 56% yield 2 steps). The sample was used in the next step without further purification.
Name
(3,5-dimethoxy-phenyl)-(3-fluoro-4-methoxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=2)[OH:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=2)=[O:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1

Inputs

Step One
Name
(3,5-dimethoxy-phenyl)-(3-fluoro-4-methoxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(O)C1=CC(=C(C=C1)OC)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
7 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(=O)C1=CC(=C(C=C1)OC)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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